molecular formula Cr B10762616 Chromium Cr-51 CAS No. 21112-22-1

Chromium Cr-51

Cat. No.: B10762616
CAS No.: 21112-22-1
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Chromium-51 (Cr-51)

Historical Discovery and Isotopic Classification

Chromium was first isolated in 1797 by French chemist Louis-Nicholas Vauquelin, who identified the element through its vibrant colored compounds, deriving its name from the Greek chroma (meaning “color”). While natural chromium comprises four stable isotopes (Cr-50, Cr-52, Cr-53, and Cr-54), Cr-51 is a synthetic radioisotope first produced artificially in the 20th century through nuclear reactions. Its creation involved bombarding chromium or titanium targets with deuterons or alpha particles, leading to the identification of Cr-51 as a metastable isotope with a distinct decay signature.

Cr-51 belongs to the group of neutron-deficient chromium isotopes, characterized by a proton-rich nucleus that undergoes electron capture to achieve stability. With 24 protons and 27 neutrons, it occupies a unique position in the isotopic series, distinguished by its radioactive nature and applications in tracer studies.

Fundamental Nuclear Properties

Decay Mechanisms and Energetics

Cr-51 decays exclusively via electron capture (EC), a process where an inner-shell electron is absorbed by the nucleus, converting a proton into a neutron. This results in the transmutation of Cr-51 into vanadium-51 (V-51), as described by the reaction:
$$
^{51}{24}\text{Cr} + e^- \rightarrow \,^{51}{23}\text{V} + \nu_e
$$
The decay energy ($$Q$$-value) for this process is 0.753 MeV, with 90.1% of decays populating the ground state of V-51 and 9.9% exciting the first nuclear level of V-51 at 0.320 MeV. Internal conversion electrons and Auger electrons are emitted as secondary products, contributing to the isotope’s complex decay spectrum.

Table 1: Decay Parameters of Chromium-51

Property Value
Decay mode Electron capture (100%)
Daughter nuclide Vanadium-51 (V-51)
$$Q$$-value 0.753 MeV
Primary decay branches 90.1% (ground state), 9.9% (excited state)

The decay scheme is corroborated by gamma-ray spectroscopy, which identifies two primary gamma emissions at 0.320 MeV and 0.511 MeV, the latter arising from positron annihilation in adjacent materials.

Half-Life Characteristics

Cr-51 has a well-documented half-life of $$27.704 \pm 0.004$$ days, determined through precise radiometric measurements and validated by international nuclear data evaluations. This intermediate half-life balances practical utility in research with manageable radioactive waste concerns. The consistency of this value across studies—spanning from 1969 to 2014—underscores the reliability of Cr-51 as a tracer in long-term experiments.

Table 2: Comparative Half-Lives of Chromium Isotopes

Isotope Half-Life Natural Abundance
Cr-50 >1.3×10¹⁸ years 4.345%
Cr-51 27.704 days Synthetic
Cr-52 Stable 83.789%
Gamma/X-ray Emission Profiles

The gamma-ray spectrum of Cr-51 is dominated by emissions at 0.320 MeV and 0.511 MeV, with additional X-rays from vanadium’s electron shell reorganization. The 0.320 MeV gamma ray originates from the de-excitation of V-51’s first nuclear level, while the 0.511 MeV peak results from positron-electron annihilation. X-ray emissions include vanadium’s characteristic Kα (4.95 keV) and Kβ (5.43 keV) lines, detectable via high-resolution spectrometers.

Table 3: Emission Profile of Chromium-51

Emission Type Energy (MeV) Intensity (%) Origin
Gamma ray 0.320 9.9 V-51 excited state decay
Gamma ray 0.511 0.1 Positron annihilation
X-ray (Kα) 0.00495 20.4 Vanadium K-shell transition
X-ray (Kβ) 0.00543 2.6 Vanadium K-shell transition

Internal conversion coefficients (ICC) for the 0.320 MeV transition are calculated at 0.1%, indicating minimal electron emission compared to photon release. These emissions enable non-destructive analysis in applications such as red blood cell labeling and cytotoxicity assays.

Properties

IUPAC Name

chromium-51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[51Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932164
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.944765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14392-02-0
Record name Chromium-51
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium Cr-51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIUM CR-51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Medical Diagnostics

Chromium-51 in Renal Function Studies
Chromium-51 has historically been used for assessing renal function, specifically in glomerular filtration rate (GFR) studies. It was commonly administered as chromium-51 ethylenediaminetetraacetic acid (EDTA). However, recent studies indicate a shift towards technetium-99m DTPA as a substitute due to the discontinuation of chromium-51 production for clinical use. A comparative study involving 144 patients showed no significant difference between the results obtained with chromium-51 and technetium tracers for GFR assessments (P=0.355) .

Erythrocyte Survival Studies
Chromium-51 is extensively used to label red blood cells for tracking their survival in vivo. This application is crucial in transfusion medicine and hematology. The radioactivity of labeled erythrocytes is measured to determine their lifespan and dynamics within the circulatory system. Studies have demonstrated that chromium-51 tagging allows for accurate monitoring of red blood cell survival post-transfusion, providing essential insights into blood disorders and transfusion efficacy .

Cytotoxicity Assays

Chromium-51 Release Assays
One of the most significant applications of chromium-51 is in cytotoxicity assays, particularly for evaluating cell-mediated cytotoxicity (CMC) and antibody-dependent cellular cytotoxicity (ADCC). In these assays, target cells are labeled with chromium-51, which is released upon cell lysis. The quantification of released chromium-51 allows researchers to assess the extent of cytotoxicity exerted by immune cells or therapeutic agents on tumor cells or infected cells .

Assay Protocol Overview
The standard protocol involves:

  • Labeling target cells with chromium-51.
  • Co-culturing with effector cells (e.g., lymphocytes).
  • Measuring radioactivity in supernatants post-cytolysis using gamma counters or liquid scintillation counters.
    This method provides a sensitive measure of cytotoxic effects and is widely adopted in immunological research .

Radiopharmaceutical Development

Research on Production Feasibility
The production of chromium-51 sources has been explored for various applications, including neutrino physics research. Studies have assessed the feasibility of producing high activity sources of chromium-51 for scientific experiments, emphasizing its potential use in advanced nuclear physics applications .

Case Studies

Application Study/Findings
Renal Function Assessment No significant differences between 51Cr^{51}\text{Cr} and technetium tracers for GFR studies .
Erythrocyte Survival Tracking Demonstrated effective monitoring of red blood cell dynamics post-transfusion .
Cytotoxicity Assays Proven methodology for quantifying immune responses against tumors using 51Cr^{51}\text{Cr} release assays .

Mechanism of Action

The mechanism of action of chromium Cr-51 involves its binding to specific molecular targets. In radiomedicine, this compound binds to the globin moiety of hemoglobin in red blood cells . This binding allows for the tracking and measurement of red blood cell parameters. The gamma radiation emitted by this compound is detected using specialized equipment, providing valuable diagnostic information .

Comparison with Similar Compounds

Cr-51 EDTA vs. Tc-99m DTPA vs. Inulin

Parameter Cr-51 EDTA Tc-99m DTPA Inulin
Half-life 27.7 days 6 hours Non-radioactive
Measurement Plasma clearance (blood samples) Imaging (SPECT/CT) + plasma Urinary clearance
Reproducibility High (%CV = 2.6–3.5%) Variable (depends on formulation) Low (24-h urine collection)
Clinical Use Gold standard for GFR Overestimates GFR in low range Historical reference, limited by practicality

Key Findings :

  • Cr-51 EDTA and Tc-99m DTPA share similar pharmacokinetics, but Cr-51 is more reliable for plasma clearance studies .
  • Commercial Tc-99m DTPA formulations may underestimate GFR by 5–15% compared to Cr-51 EDTA .
  • Inulin, while accurate, is rarely used due to cumbersome urine collection protocols .

Red Blood Cell Labeling Agents

Sodium Chromate Cr-51 vs. Tc-99m

Parameter Sodium Chromate Cr-51 Tc-99m
Labeling Efficiency 67.5% (sheep RBCs) >90% (human RBCs)
Affinity Prefers Hb-B in sheep Non-specific
Clinical Trend Phased out due to scarcity Increasing use for blood volume

Key Findings :

  • Cr-51 labels sheep RBCs less efficiently than human RBCs, with preferential binding to Hb-B over Hb-A .
  • Tc-99m is replacing Cr-51 in blood volume studies due to its shorter half-life and imaging compatibility .

Cytotoxicity Assay Tracers

Cr-51 is a standard in chromium-release assays to quantify cell-mediated cytotoxicity. Specific Cr-51 release is calculated using gamma counters, with spontaneous release <5% in validated protocols . Alternatives like fluorescent dyes (e.g., calcein AM) exist but lack the quantitative precision of Cr-51 .

Comparison with Other Chromium Isotopes

Isotope Natural Abundance (%) Half-Life Primary Use
Cr-50 4.345 Stable Neutron target for Cr-51 production
Cr-51 27.7 days Medical diagnostics
Cr-53 9.501 Stable Chromium metabolism studies
Cr-54 2.365 Stable Geological/environmental research

Research Findings and Limitations

  • GFR Studies : Cr-51 EDTA underestimates inulin clearance by <5%, but its convenience justifies widespread use .
  • Species Variability : Sheep RBCs exhibit 20–30% lower Cr-51 labeling efficiency than humans, complicating interspecies extrapolation .
  • Interference: Stannous pyrophosphate inhibits Cr-51 binding to RBCs, necessitating careful protocol design .

Biological Activity

Chromium-51 (Cr-51) is a radioactive isotope of chromium with a half-life of 27.7 days, primarily used in medical and biological research due to its unique properties. This article provides a comprehensive overview of the biological activity of Cr-51, including its applications, mechanisms of action, and relevant case studies.

Overview of Chromium Cr-51

Cr-51 is commonly utilized as a tracer in various biological studies, particularly in hematology for tagging red blood cells. Its radioactive nature allows for the tracking of cellular processes and the assessment of cell survival rates post-transfusion. The isotope emits gamma radiation, which can be detected using appropriate imaging techniques.

Cellular Uptake and Distribution:
Cr-51 is known to be incorporated into erythrocytes (red blood cells) following intravenous administration. Studies indicate that approximately 66% of injected Cr-51 is taken up by erythrocytes within minutes, with the uptake influenced by factors such as pH and temperature . The intracellular distribution shows that a significant portion remains in the cytoplasm, with about 14% localized in the nucleus, highlighting its potential interactions with nuclear components .

Toxicity and Radiotoxicity:
Research has demonstrated that exposure to Cr-51 can lead to cellular toxicity. For instance, V79 mammalian cells exposed to varying concentrations of Cr-51 exhibited a biphasic growth curve, indicating an initial phase of rapid growth followed by a slowdown associated with increased radioactive concentration . The mean lethal dose to cell nuclei was estimated at 870 rad, suggesting significant radiotoxic effects compared to traditional x-ray treatments .

Case Studies

  • Erythrocyte Survival Studies:
    A study involving 19 subjects assessed the survival of Cr-51 tagged erythrocytes post-transfusion. The results indicated that while Cr-51 provided a reliable measure for tracking red cell survival, discrepancies were noted when compared with selective agglutination methods. Specifically, Cr-51 measurements showed a complex survival curve that was neither logarithmic nor linear .
  • Toxicological Assessments:
    In another experiment, V79 cells were exposed to Cr-51 for 18 hours before being assessed for colony-forming ability. The study revealed that increased intracellular concentrations of Cr-51 correlated with reduced cell survival rates, emphasizing the isotope's potential toxic effects on mammalian cells .

Table 1: Cellular Uptake of this compound

Time (minutes)% Uptake by Erythrocytes
38
1511
3028
6041

Table 2: Survival Fractions of V79 Cells Exposed to Cr-51

Concentration (pCi/ml)Survival Fraction (%)
0100
1074
2056
3037

Q & A

Basic: What are the primary medical research applications of Chromium-51 (Cr-51) in hematology, and what methodological considerations are critical for its use as a radiotracer?

Cr-51 is widely used to measure red blood cell (RBC) volume, survival time, and blood loss due to its stable labeling properties and gamma-ray emission (0.32 MeV). Sodium chromate (Na₂⁵¹CrO₄) is the preferred compound for RBC labeling due to its high uptake efficiency (>95%) and low elution rate (<1% per day). Key considerations include:

  • Radiation shielding : Lead containers and protective gear are mandatory to limit external/internal exposure risks .
  • Dosage calibration : Administered activities typically range from 3.7–18.5 MBq (0.1–0.5 mCi) to minimize toxicity while ensuring detectable signal .
  • Validation : Cross-referencing Cr-51 RBC survival data with alternative methods (e.g., flow cytometry) ensures accuracy .

Advanced: How can researchers address discrepancies in Cr-51 biodistribution data caused by macrophage-mediated phagocytosis of labeled cells in pharmacokinetic (PK) studies?

Cr-51 leakage from dead/dying labeled cells can lead to false signals in organs like the spleen. Mitigation strategies include:

  • Control experiments : Use unlabeled cells or inert tracers to quantify background radiation .
  • Compartmental modeling : Apply a three-compartment model (blood, tissue, irreversible binding) to differentiate between true cell migration and free Cr-51 accumulation .
  • Alternative isotopes : Compare results with indium-111 (In-111) or iodine-125 (I-125) labeled cells to validate Cr-51 data .

Basic: What are the key isotopic properties of Cr-51 that make it suitable for tracer studies in biological systems?

  • Half-life : 27.7 days balances experimental duration and radiation safety .
  • Decay mode : Electron capture decay (90.1% to stable vanadium-51; 9.9% to excited V-51) minimizes residual radioactivity .
  • Gamma emission : 0.32 MeV photons enable non-invasive detection via gamma counters or SPECT .

Advanced: Describe a three-compartment model for analyzing Cr-51 kinetics in splenic catabolism studies. What parameters are critical for validating this model?

The model partitions Cr-51 into:

Vascular pool : Free Cr-51 in circulation.

Reversible tissue binding : Cr-51 transiently bound to splenic macrophages.

Irreversible sequestration : Cr-51 incorporated into splenic lysosomes.
Key validation parameters:

  • Rate constants : Derived from differential equations fitted to time-activity curves .
  • Biological half-life : Compare modeled values (e.g., 36.3 days in Mytilus sp.) with experimental data .

Methodological: What are the best practices for documenting experimental procedures involving Cr-51 to ensure reproducibility in academic research?

  • Detailed protocols : Specify labeling conditions (pH, temperature, incubation time) and radiation safety measures .
  • Data transparency : Report elution rates, background counts, and statistical methods (e.g., least-squares fitting) in supplementary materials .
  • Ethical compliance : Adhere to institutional guidelines for radioactive waste disposal .

Safety: What safety protocols are essential when handling Cr-51 in laboratory settings to minimize radiation exposure risks?

  • Containment : Use lead-shielded workstations and HEPA-filtered fume hoods .
  • Monitoring : Conduct weekly air sampling and surface swabs to detect contamination .
  • Personal protective equipment (PPE) : Wear double gloves, wrist guards, and dosimeters during handling .

Ecological: How can Cr-51 be used in environmental studies to assess bioaccumulation in marine organisms, and what methodological challenges arise in such research?

Cr-51 tracer studies in molluscs (e.g., Mytilus sp.) reveal organ-specific accumulation (e.g., viscera, byssus) and biological half-lives (36.3–42.5 days). Challenges include:

  • Cross-species variability : Differences in Cr-51 uptake between filter feeders and detritivores require species-specific calibration .
  • Detection limits : Low environmental Cr-51 concentrations necessitate high-sensitivity liquid scintillation counters .

Data Analysis: How should researchers approach the quantitative characterization of Cr-51's whole-body pharmacokinetics using sparse data sets, and what statistical methods are recommended?

  • Sparse sampling : Collect data at critical time points (e.g., 1 hr, 24 hr, 7 d) to capture distribution and elimination phases .
  • Non-compartmental analysis (NCA) : Calculate area under the curve (AUC) and mean residence time (MRT) for comparative studies .

Isotope Production: What nuclear reactions are employed to produce Cr-51 for research purposes, and how does its production impact experimental design?

Cr-51 is synthesized via neutron activation of stable Cr-50 in nuclear reactors:
⁵⁰Cr + n → ⁵¹Cr + γ.
Design implications:

  • Purity requirements : Post-irradiation chemical separation removes contaminants (e.g., Mn-54) .
  • Availability : Reactor scheduling and half-life constraints necessitate just-in-time production .

Contradictions: In studies reporting declining use of Cr-51 in favor of alternative isotopes, what factors should researchers consider when selecting a radiotracer for diagnostic applications?

While Cr-51 remains valuable for RBC studies, alternatives like technetium-99m (Tc-99m) offer shorter half-lives (6 hr) and lower radiation burdens. Decision factors include:

  • Experimental duration : Cr-51 is preferable for longitudinal studies (>1 week) .
  • Spatial resolution : Tc-99m’s 140 keV photons provide superior SPECT imaging compared to Cr-51 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.